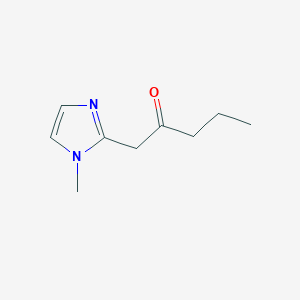![molecular formula C10H14ClNO2 B2433121 2-[Ethyl(phenyl)amino]acetic acid hydrochloride CAS No. 21911-78-4](/img/structure/B2433121.png)
2-[Ethyl(phenyl)amino]acetic acid hydrochloride
Overview
Description
2-[Ethyl(phenyl)amino]acetic acid hydrochloride is a biochemical used for proteomics research . It is a fungal metabolite produced by Colletotrichum gloeosporioides and is a substituted aniline and a member of phenylacetic acids .
Synthesis Analysis
Ethyl phenylacetate, a compound structurally similar to 2-[Ethyl(phenyl)amino]acetic acid hydrochloride, can be prepared by the esterification of phenylacetic acid and alcohol by hydrochloric acid or sulfuric acid .Molecular Structure Analysis
The molecular formula of 2-[Ethyl(phenyl)amino]acetic acid hydrochloride is C10H13NO2•HCl, and its molecular weight is 215.68 .Chemical Reactions Analysis
Phenylacetic acid, a compound structurally similar to 2-[Ethyl(phenyl)amino]acetic acid hydrochloride, undergoes ketonic decarboxylation to form ketones. It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone .Physical And Chemical Properties Analysis
2-[Ethyl(phenyl)amino]acetic acid hydrochloride is a powder with a melting point of 198-200°C . It is stored at room temperature .Scientific Research Applications
Chemical Analysis and Identification :
- A study by You et al. (2006) details a method for determining amino compounds using fluorescence detection. This technique involves a reaction with 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride and can be used for analyzing amines in wastewater and biological samples.
Chemical Synthesis :
- In the synthesis of 4-phenyl-2-butanone, an intermediate in producing inflammation and codeine medications, 2-[ethyl(phenyl)amino]acetic acid hydrochloride derivatives play a crucial role. This synthesis process, described by Jiangli Zhang (2005), involves several stages, including Claisen's condensation and substitution reactions.
Pharmacological Research :
- The compound has been investigated for its role in neuromodulation, particularly in the nigrostriatal dopaminergic pathway. Mangani et al. (2004) discuss the use of phenylacetic acid, a metabolite of 2-phenyl ethylamine, which is relevant for studies in affective disorders like depression and schizophrenia.
Solubility Studies in Drug Development :
- Understanding the solubility of compounds like 2-[ethyl(phenyl)amino]acetic acid hydrochloride is crucial in drug formulation. A study by Gracin & Rasmuson (2002) reports the solubility of similar compounds in various solvents, providing essential data for pharmaceutical development.
Organic Chemistry and Material Science :
- In material science, derivatives of 2-[ethyl(phenyl)amino]acetic acid hydrochloride are used in the fabrication of specific compounds. For instance, Kowsari et al. (2019) discuss its application in enhancing the electrochemical properties of polymers for supercapacitor applications.
Anticancer Drug Synthesis :
- The compound's derivatives are also studied for their potential in cancer treatment. Sharma et al. (2018) synthesized a derivative and assessed its anticancer activity through molecular docking, indicating its potential use in developing new cancer therapies.
Metabolic Pathway Analysis in Pharmacokinetics :
- In pharmacokinetics, understanding the metabolism of drugs is vital. Kanamori et al. (2002) identified metabolites of a psychoactive phenethylamine in rats, contributing to our understanding of metabolic pathways for similar compounds.
Development of Antimicrobial Agents :
- Research by Patel & Shaikh (2011) highlights the synthesis of quinazolin-4(3H)ones derivatives from 2-[ethyl(phenyl)amino]acetic acid for potential antimicrobial applications, showing its relevance in addressing bacterial and fungal infections.
Azo and Diazo Dye Synthesis in Industrial Chemistry :
- The compound is used in the synthesis of dyes. A study by Mutar & Ali (2021) demonstrates its application in preparing azo and diazo dyes, important in various industrial processes.
Safety and Hazards
The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(N-ethylanilino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-11(8-10(12)13)9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYGDNQCOZODLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-bromophenyl)-N-(3-methylbutyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2433039.png)
![1-{Phenyl[3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2433040.png)
![N-(4-ethylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2433041.png)



![Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B2433046.png)


![(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2433050.png)


![(E)-3-(4-butoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2433060.png)